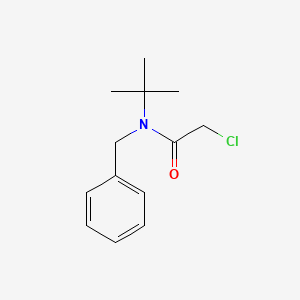

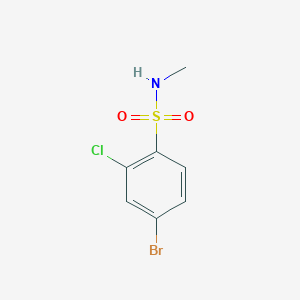

N-(isoxazol-3-yl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Isoxazole is a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions . It’s an important family of heterocycles due to its wide spectrum of biological activities and therapeutic potential . The substitution of various groups on the isoxazole ring imparts different activity .

Molecular Structure Analysis

The structure of isoxazole consists of a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions .Chemical Reactions Analysis

The chemistry of isoxazoles has been an interesting field of study for decades . Among the variety of reactions leading to the construction of the isoxazole ring, two main ones can be distinguished: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .Scientific Research Applications

Synthesis and Characterization

Compounds related to "N-(isoxazol-3-yl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide" have been synthesized through various chemical reactions, highlighting the diversity and complexity of organic synthesis in medicinal chemistry. For example, the synthesis of pyrazolo[1,5-a]pyrimidine derivatives from 5-amino-N-aryl-1H-pyrazoles demonstrates the ability to create complex structures with potential cytotoxic activity against certain cancer cells (Hassan et al., 2014). Similarly, the synthesis of isoxazoline and pyrrolo[3,4-d]isoxazole-4,6-dione derivatives from hydroximoyl chloride and various nucleophiles outlines a method for creating compounds with significant biological activities, including antimicrobial and anti-inflammatory properties (Zaki et al., 2016).

Biological Activities

Research into compounds structurally similar to "N-(isoxazol-3-yl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide" has also focused on evaluating their biological activities. For instance, novel benzodifuranyl compounds derived from visnaginone and khellinone showed significant COX-2 inhibitory activity, along with analgesic and anti-inflammatory effects (Abu‐Hashem et al., 2020). These findings suggest potential applications in the development of new therapeutic agents.

Antimicrobial and Antitumor Activities

The exploration of antimicrobial and antitumor activities of related compounds has yielded promising results. For example, a study on the synthesis and antimicrobial activity of fluoroquinolone-based 4-thiazolidinones revealed that these compounds possess significant antibacterial and antifungal properties (Patel & Patel, 2010). Another research demonstrated the antitumor potential of imidazotetrazines, providing insights into the development of novel antitumor agents (Stevens et al., 1984).

Future Directions

The future directions in the field of isoxazole derivatives involve the development of new synthetic strategies and designing of new isoxazole derivatives based on the most recent knowledge emerging from the latest research . It’s also highly desirable to develop robust synthetic methods for the generation of a diverse collection of heterocyclic molecules to accelerate the drug discovery programme .

properties

IUPAC Name |

7-methoxy-N-(1,2-oxazol-3-yl)-5-oxo-2,3-dihydro-1H-indolizine-8-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O4/c1-19-9-7-11(17)16-5-2-3-8(16)12(9)13(18)14-10-4-6-20-15-10/h4,6-7H,2-3,5H2,1H3,(H,14,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUNNZPZORBUIIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)N2CCCC2=C1C(=O)NC3=NOC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(isoxazol-3-yl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one](/img/structure/B2832998.png)

![4-Chloro-2-[(1-methyl-3-phenylpropyl)amino]-1,3-thiazole-5-carbonitrile](/img/structure/B2832999.png)

![Tert-butyl 8-formyl-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B2833002.png)

![2-(4-fluorophenyl)-5-{3-[4-(4-methylphenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2833003.png)

![5,7-dibromo-2,3-dihydro-1H-cyclopenta[b]quinoline](/img/structure/B2833010.png)

![N-(2-ethylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2833012.png)

![N-[3-(diethylamino)propyl]-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2833016.png)